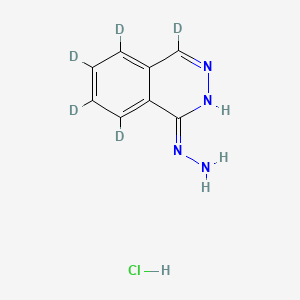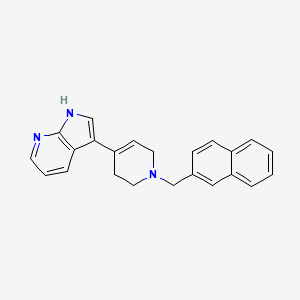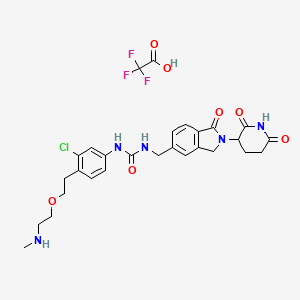
CC-885-CH2-Peg1-NH-CH3 (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CC-885-CH2-Peg1-NH-CH3 (tfa) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions . The detailed synthetic routes and reaction conditions are proprietary and often require specialized equipment and expertise .
Industrial Production Methods
Industrial production of CC-885-CH2-Peg1-NH-CH3 (tfa) is typically carried out under stringent conditions to ensure high purity and yield . The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research applications .
化学反応の分析
Types of Reactions
CC-885-CH2-Peg1-NH-CH3 (tfa) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically intermediates or final compounds used in further research and development .
科学的研究の応用
CC-885-CH2-Peg1-NH-CH3 (tfa) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel compounds and materials.
Biology: Utilized in the study of cellular processes and molecular interactions.
Medicine: Applied in the development of targeted therapies for cancer and other diseases.
Industry: Employed in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of CC-885-CH2-Peg1-NH-CH3 (tfa) involves its role as a degrader compound. It targets specific proteins and facilitates their degradation through the ubiquitin-proteasome pathway . This process involves the binding of the compound to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
CC-885-CH2-Peg1-NH-CH3 (tfa) is unique in its structure and mechanism of action compared to other degrader compounds. Similar compounds include:
CC-885-CH2-Peg1-NH-CH3: A closely related compound with similar properties.
CC-885-CH2-Peg1-NH-CH3 (tfa): Another variant used in similar applications.
These compounds share similar chemical structures and functions but may differ in their specific applications and effectiveness .
特性
分子式 |
C28H31ClF3N5O7 |
|---|---|
分子量 |
642.0 g/mol |
IUPAC名 |
1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H30ClN5O5.C2HF3O2/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34;3-2(4,5)1(6)7/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34);(H,6,7) |
InChIキー |
JRCPXAAEUKDZAN-UHFFFAOYSA-N |
正規SMILES |
CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


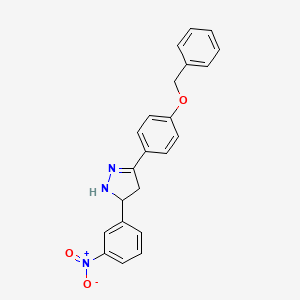
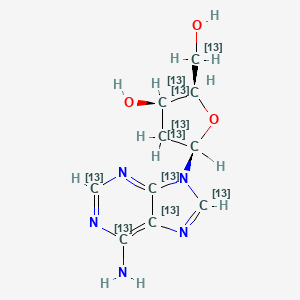
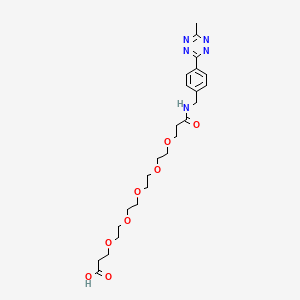
![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
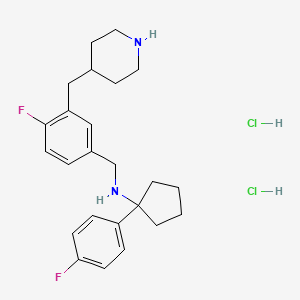
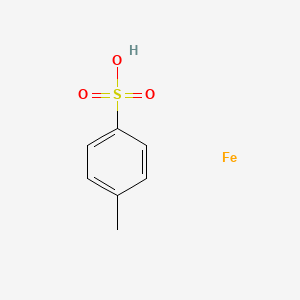


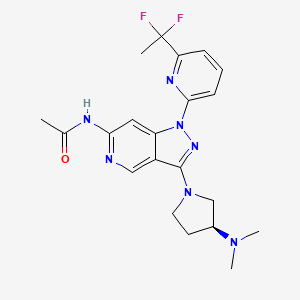
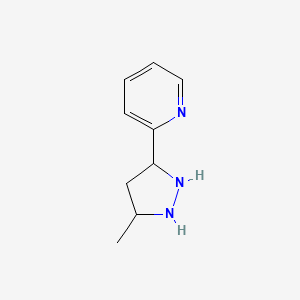
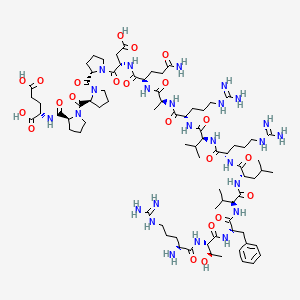
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
